Berberrubine Berberrubine Berberrubine is an alkaloid.
Brand Name: Vulcanchem
CAS No.: 15401-69-1
VCID: VC21329507
InChI: InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H
SMILES:
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol

Berberrubine

CAS No.: 15401-69-1

Cat. No.: VC21329507

Molecular Formula: C19H16ClNO4

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Berberrubine - 15401-69-1

CAS No. 15401-69-1
Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
IUPAC Name 17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride
Standard InChI InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H
Standard InChI Key GYFSYEVKFOOLFZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-]

Chemical Structure and Properties

Berberrubine is an alkaloid with the molecular formula C₁₉H₁₅NO₄ and a molecular weight of 321.33 g/mol . Its systematic chemical name is 10-methoxy-5H- dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-9(6H)-one, and it has been assigned the CAS number 15401-69-1 . The compound is also identified as a chloride salt form with the molecular weight of 357.8 g/mol (as berberrubine chloride) .

Berberrubine possesses a complex heterocyclic structure characterized by isoquinoline rings with a dioxolo group. The specific SMILES notation has been identified as O=C1C(OC)=CC=C2C=C3C4=CC5=C(OCO5)C=C4CCN3C=C21, providing a standardized representation of its chemical structure .

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₅NO₄
Molecular Weight321.33 g/mol
CAS Number15401-69-1
Solubility≥6.42 mg/mL in DMSO with ultrasonic warming
Storage Recommendation4°C, protected from light
Physical StateSolid

Berberrubine demonstrates moderate solubility in dimethyl sulfoxide (DMSO), particularly when subjected to ultrasonic treatment and warming . For research purposes, stock solutions are typically prepared in DMSO, with recommendations for storage at -20°C for short-term use (within 1 month) or -80°C for longer-term storage (up to 6 months) .

Metabolic Relationship with Berberine

Berberrubine is recognized as one of the main metabolites of berberine, an isoquinoline alkaloid widely studied for its diverse pharmacological properties . Understanding this metabolic relationship is essential for appreciating the biological significance of berberrubine.

Metabolic Pathway

The transformation of berberine to berberrubine occurs through demethylation at position 9, representing a phase I metabolic reaction . Research indicates that berberrubine (designated as M1 in metabolic studies) is the predominant phase I metabolite of berberine following oral administration . After berberine administration, berberrubine can be detected in plasma, with a time to maximum concentration (Tmax) that varies depending on the dosage and route of administration .

Pharmacokinetic Profile

Pharmacokinetic studies have revealed important insights into the disposition of berberrubine following berberine administration. After oral administration of berberine, berberrubine demonstrates a higher area under the curve (AUC0-48h) compared to other phase I metabolites, including demethyleneberberine (M2) and jatrorrhizine (M3), confirming its status as the major phase I metabolite .

The pharmacokinetic parameters of berberrubine differ significantly from those of berberine, potentially influencing therapeutic outcomes. Following intravenous administration of berberine at 4.0 mg/kg in rats, both berberine and its metabolites, including berberrubine, show rapid distribution in plasma, with detectable concentrations within 1.5 hours post-dose .

Further Metabolism of Berberrubine

Berberrubine itself undergoes further metabolism in the body, primarily through phase II conjugation reactions. The major phase II metabolite derived from berberrubine is berberrubine-9-O-β-D-glucuronide (M7) .

Phase II Metabolism

The timing of berberrubine's conversion to its glucuronide metabolite appears to be relatively slow compared to other phase I metabolites. While the glucuronide and sulfate conjugations of demethyleneberberine and jatrorrhizine occur rapidly (Tmax less than 4.75 h), the Tmax for berberrubine-9-O-β-D-glucuronide is observed at 11.00-13.00 hours . This gradual glucuronidation process may contribute to the higher plasma concentration of berberrubine compared to other phase I metabolites .

Pharmacological Activities

Recent research has revealed multiple pharmacological activities of berberrubine, suggesting its potential therapeutic applications in various conditions. These activities demonstrate that berberrubine may possess biological effects distinct from or complementary to those of its parent compound, berberine.

Effects on Glucose Metabolism

Berberrubine has demonstrated significant glucose-lowering effects in both in vivo and in vitro studies. In high-fat diet (HFD)-fed mice, berberrubine treatment significantly improved glucose homeostasis, as evidenced by reduced fasting glucose levels and insulin resistance .

The effects of berberrubine on glucose metabolism appear to involve multiple mechanisms:

  • Enhanced glucose uptake in hepatocytes, demonstrated by increased 2-NBDG glucose uptake in oleic acid-treated HepG2 cells

  • Increased glycogen content in liver cells

  • Suppression of proteins related to gluconeogenesis, such as G6Pase

  • Enhancement of proteins associated with glucose uptake (GLUT2) and glycogen synthesis (p-GSK)

Notably, berberrubine showed superior efficacy in modulating glucose metabolism compared to berberine at equivalent doses in some experimental models .

Hepatoprotective Effects

Berberrubine has shown promising effects in alleviating non-alcoholic fatty liver disease (NAFLD) in experimental models . In HFD-fed mice, berberrubine treatment:

  • Restored the structure of liver lobules and reduced balloon-like changes in hepatocytes

  • Decreased lipid accumulation in liver tissue

  • Reduced NAFLD activity scores

  • Significantly decreased serum triglycerides (TG) and hepatic TG levels while increasing hepatic high-density lipoprotein cholesterol (HDL-c) levels

These findings suggest that berberrubine may offer hepatoprotective benefits for individuals with metabolic disorders affecting liver function.

Effects on Lipid Metabolism

Research indicates that berberrubine can modulate lipid metabolism through various mechanisms. In HFD-fed mice, high-dose berberrubine treatment significantly reduced serum and hepatic triglyceride levels while increasing hepatic HDL-c levels . These effects appear to be mediated through regulation of proteins associated with lipid metabolism, although the specific mechanisms require further investigation.

Effects on Gut Microbiota

Berberrubine, like berberine, appears to influence gut microbiota composition, which may contribute to its metabolic effects. Studies have shown that berberrubine treatment can modulate specific bacterial genera, including Lactobacillus, Romboutsia, Roseburia, and Mucispirillum . These changes in gut microbiota composition correlate with improvements in metabolic parameters, suggesting a potential mechanistic link between berberrubine's effects on gut microbiota and its therapeutic benefits .

The specific microbial alterations induced by berberrubine differ somewhat from those induced by berberine, with 27 unique genera identified in the berberrubine treatment group compared to 18 unique genera in the berberine group, despite 98 shared genera between the treatments .

Comparative Efficacy with Berberine

Several studies have directly compared the efficacy of berberrubine with its parent compound, berberine, providing insights into their relative therapeutic potential.

Superior Metabolic Effects

In HFD-fed mice, berberrubine demonstrated superior efficacy compared to berberine in several aspects:

  • More pronounced effects on glucose homeostasis

  • Greater improvement in hepatic steatosis

  • More significant modulation of proteins involved in glucose metabolism

These findings suggest that berberrubine might offer enhanced therapeutic benefits compared to berberine in metabolic disorders, potentially making it a valuable compound for further development.

Mechanism Differences

The mechanisms underlying the differential effects of berberrubine and berberine appear to involve distinct patterns of protein regulation and gut microbiota modulation . While berberine and berberrubine share many pharmacological targets, the specific effects and potency at these targets may differ, contributing to their distinct therapeutic profiles.

Toxicological Considerations

Despite its promising pharmacological activities, berberrubine has been associated with potential toxicity concerns that warrant careful consideration in its development as a therapeutic agent.

Hepatotoxicity

Studies have indicated that berberrubine may induce hepatotoxicity in a time- and dose-dependent manner in experimental animals . Biochemical parameters such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels have been used to evaluate this hepatotoxicity .

Histopathological examination of liver tissue from mice administered berberrubine intraperitoneally at a single dose of 100 mg/kg revealed obvious edema, indicating potential liver injury . Slight hepatotoxicity was also observed in rats administered the same dose of berberrubine after six weeks of gavage .

Metabolic Activation and Protein Binding

Research suggests that the toxicity of berberrubine may be related to its metabolic activation, leading to the formation of reactive metabolites that can bind covalently to proteins . Four glutathione (GSH) adducts derived from reactive metabolites of berberrubine have been detected in microsomal incubations, and four cysteine-based adducts originating from the reaction of electrophilic metabolites of berberrubine with proteins have been found in liver tissues .

These findings suggest that the formation of protein adducts following metabolic activation of berberrubine could be a crucial factor in its toxicity mechanism . Understanding these processes is essential for developing strategies to mitigate potential toxicity while preserving therapeutic benefits.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of berberrubine in biological samples, supporting research into its pharmacokinetics, metabolism, and pharmacological activities.

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully applied to quantify berberrubine and other berberine metabolites in plasma and other biological samples . This method provides high sensitivity and specificity for detecting berberrubine, facilitating accurate pharmacokinetic analyses.

Other Analytical Approaches

Additional analytical methods for berberine alkaloids, potentially applicable to berberrubine, include thin-layer chromatography, ultraviolet spectroscopy, capillary electrophoresis, and gas chromatography . Mass spectrometry remains the most widely used detection method for these compounds, offering superior sensitivity and specificity .

Future Research Directions

The current understanding of berberrubine suggests several promising avenues for future research to enhance its therapeutic potential while addressing safety concerns.

Structure-Activity Relationship Studies

Further investigation of structure-activity relationships could identify structural modifications that enhance the beneficial effects of berberrubine while reducing its potential toxicity. This approach could lead to the development of berberrubine derivatives with improved therapeutic indices.

Detailed Mechanistic Studies

More detailed studies of the molecular mechanisms underlying berberrubine's effects on glucose metabolism, lipid metabolism, and hepatic function would enhance understanding of its therapeutic potential. Particularly valuable would be investigations into its interactions with key metabolic enzymes, nuclear receptors, and signaling pathways.

Clinical Investigations

While preclinical studies have provided valuable insights into berberrubine's pharmacological activities, clinical investigations are needed to determine its efficacy and safety in humans. Initial pharmacokinetic studies in healthy volunteers, followed by proof-of-concept studies in relevant patient populations, would be logical next steps in its development.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator